2-Bromo-3-octylthiophene

Overview

Description

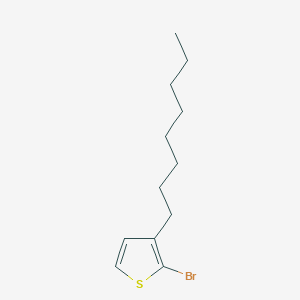

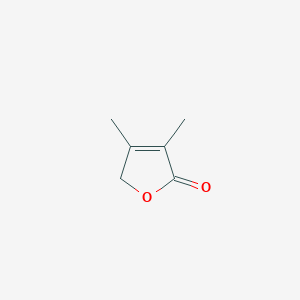

2-Bromo-3-octylthiophene is a brominated thiophene derivative with an octyl group attached to the third carbon of the thiophene ring. Thiophene is a heterocyclic compound with a sulfur atom and a conjugated pi-electron system, which imparts interesting electronic properties. The bromine atom at the second position makes it a versatile intermediate for further chemical reactions, particularly in the field of organic electronics and conducting polymers.

Synthesis Analysis

The synthesis of brominated thiophenes, such as 2-Bromo-3-octylthiophene, typically involves the bromination of methylthiophene derivatives. For instance, the synthesis of 2-bromo-3-methylthiophene has been achieved using 3-methylthiophene and N-bromosuccinimide (NBS) as starting materials, with high yields and purity obtained after specific reaction times and temperatures . Although the synthesis of 2-Bromo-3-octylthiophene is not directly described, similar methodologies could be applied by substituting the methyl group with an octyl chain.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the thiophene ring and the substituents attached to it. In the case of 2-Bromo-3-octylthiophene, the octyl group would provide a significant alkyl chain that could influence the compound's solubility and packing in solid-state structures. X-ray crystallography studies of related compounds, such as unsymmetrical thiathiophthenes, reveal insights into bond lengths and molecular conformations . These studies are crucial for understanding the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Brominated thiophenes are reactive intermediates that can undergo various chemical reactions, including coupling reactions to form larger conjugated systems. For example, oxidative coupling and Stille coupling are common methods to synthesize oligothiophenes . The presence of the bromine atom in 2-Bromo-3-octylthiophene makes it a candidate for such reactions, potentially leading to novel oligothiophenes with extended pi-conjugation and interesting electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-octylthiophene would be influenced by both the thiophene ring and the octyl substituent. The electron-donating nature of the alkyl chain and the electron-withdrawing effect of the bromine atom would affect the compound's electronic properties. Electrochemical studies of related compounds, such as tetraferrocenylthiophene, demonstrate the ability to undergo reversible electron-transfer processes, which could be indicative of the redox behavior of 2-Bromo-3-octylthiophene . The solubility, melting point, and other physical properties would be determined by the alkyl chain length and the overall molecular structure.

Scientific Research Applications

1. Organic Chemistry and Polymer Synthesis 2-Bromo-3-octylthiophene, often abbreviated as 2-Br-3-OT, is an aromatic compound hinged on a thiophene base with an attached branched alkyl side chain . It acts as a critical component in the synthesis of a wide range of organic molecules and serves as a crucial reagent in polymer synthesis . It is utilized as a foundational building block in nanomaterial production .

2. Biological Activity Beyond these uses, 2-Br-3-OT has demonstrated potential biological activity in varying environments. Its utility extends to the synthesis of diverse organic molecules, including dyes, and it plays a vital role in the development of polymers and nanomaterials . The compound has demonstrated cytotoxic effects on various cell lines, including human breast and colon cancer cells . Studies also suggest that 2-Br-3-OT may inhibit the growth of certain bacterial strains like Staphylococcus aureus and Escherichia coli .

3. Organic Electronics Organic electronics have shown great promise for applications in lighting, power, and circuitry, with rapidly improving performance already surpassing that of amorphous silicon-based counterparts .

4. Synthesis of Regioregular Thiophene-Based Conjugated Polymers Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . 2-Bromo-3-octylthiophene is used in the synthesis of these polymers .

5. Transition Metal Catalyzed Synthesis of Thiophene-Based Polymers 2-Bromo-3-octylthiophene is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

6. Synthesis of Low Band Gap Material for Bulk Heterojunction Solar Cell 2-Bromo-3-octylthiophene is used in the synthesis of low band gap materials for bulk heterojunction solar cells . These materials are crucial for the efficient operation of organic photovoltaic devices .

7. Organic Field Effect Transistors (OFETs) and Organic Photovoltaics (OPVs) 2-Bromo-3-octylthiophene is used in the formation of π-conjugated conductive polymers for the fabrication of organic field effect transistors (OFETs) and organic photovoltaics (OPVs) . These devices are key components in the field of organic electronics .

8. Direct Arylation Polymerization (DArP) 2-Bromo-3-octylthiophene can be used in direct arylation polymerization (DArP), a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors . DArP presents a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .

9. Synthesis of Diblock Copoly(3-alkylthiophene) 2-Bromo-3-octylthiophene can be used as a starting material in the synthesis of poly(3-butylthiophene)-b-poly(3-octylthiophene), a diblock copoly(3-alkylthiophene) . These materials have potential applications in the field of organic electronics .

Safety And Hazards

Future Directions

Thiophene-based conjugated polymers, such as 2-Bromo-3-octylthiophene, hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have shown great promise for applications in lighting, power, and circuitry, with rapidly improving performance already surpassing that of amorphous silicon-based counterparts . The future development of side-chain engineering on next-generation conjugated polymers with desirable thermomechanical property for stretchable and wearable electronics is expected .

properties

IUPAC Name |

2-bromo-3-octylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISONQKSIWXLJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444485 | |

| Record name | 2-Bromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-octylthiophene | |

CAS RN |

145543-83-5 | |

| Record name | 2-Bromo-3-octylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-n-octylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)

![Dimethyl (2S,3aS,8bR)-4-(benzenesulfonyl)-7-(benzenesulfonyloxy)-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B129830.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)

![Naphtho[2,3-b]thiophene-4,9-diylidenebis-cyanamide](/img/structure/B129834.png)

![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)